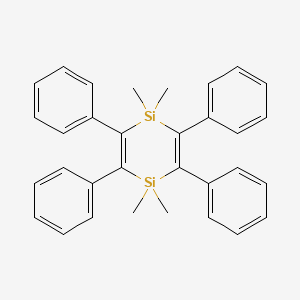

1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-

Vue d'ensemble

Description

1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- is a complex organosilicon compound characterized by its unique structure featuring silicon atoms within a cyclic framework. This compound is notable for its strong neutral cyclic cross-hyperconjugation, which results from the interaction between π-bonded molecular segments and σ-bonded segments arranged in a cyclic structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- typically involves the use of organosilicon precursors and cross-coupling reactions. One common method involves the reaction of tetraphenylsilane derivatives with appropriate dienes under controlled conditions to form the desired cyclic structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale cross-coupling reactions, often using catalysts to improve yield and efficiency. The process may also include purification steps to ensure the removal of any by-products or unreacted starting materials.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of siloxanes or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.

Substitution: Substitution reactions, particularly those involving the replacement of phenyl groups, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Siloxanes, silicates, and other oxidized derivatives.

Reduction: Silanes and other reduced forms.

Substitution: Derivatives with different substituents on the silicon atoms.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The synthesis of acyl-substituted variants of 1,4-disilacyclohexa-2,5-dienes has been reported to exhibit unusual reactivity patterns. For instance, the reaction of 1-potassio-1,4-disilacyclohexa-2,5-diene with various electrophiles leads to the formation of substitution products that can further undergo photolysis to yield silenes and other intermediates. These reactions demonstrate the compound's versatility as a molecular building block in synthetic organic chemistry .

Oligomers and Hyperconjugation

Recent studies have investigated the potential of 1,4-disilacyclohexa-2,5-diene-based oligomers as materials with enhanced electronic properties. Computational investigations have shown that these oligomers can exhibit significant cross-hyperconjugation effects when linked through silicon-silicon or silicon-carbon bonds. This property is crucial for developing materials with improved electrical conductance and stability .

Table 1: Comparison of Electronic Properties of Oligomers

| Oligomer Type | HOMO Energy (eV) | Conductance |

|---|---|---|

| Linear oligosilanes | Lower influence from conformation | Moderate conductance |

| 1,4-Disilacyclohexa-2,5-diene oligomers | Higher stability and conductance | Enhanced conductance |

Potential in Organic Electronics

The unique electronic properties of 1,4-disilacyclohexa-2,5-diene derivatives make them promising candidates for applications in organic electronics. The ability to tailor their electronic characteristics through structural modifications allows for the design of materials suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of silicon into organic frameworks provides pathways for enhancing charge transport properties while maintaining mechanical flexibility .

Case Study 1: Photochemical Transformations

A study conducted by Schuh et al. highlighted the photochemical behavior of acyl-substituted 1,4-disilacyclohexa-2,5-dienes under UV irradiation. The results indicated that upon photolysis at wavelengths greater than 300 nm, these compounds can undergo significant rearrangements leading to the formation of new silenes and cyclic structures. This finding opens avenues for utilizing these compounds in photonic applications where light-induced transformations are critical .

Case Study 2: Synthesis of Expanded Structures

Denisova et al. explored the synthesis of expanded forms of 1,4-disilacyclohexa-2,5-diene that incorporate additional silicon units. Their research demonstrated that these expanded structures exhibit enhanced thermodynamic stability and unique electronic properties due to increased hyperconjugative interactions. Such findings suggest potential applications in developing new classes of silicon-based materials with superior performance in electronic devices .

Mécanisme D'action

The compound exerts its effects through its strong neutral cyclic cross-hyperconjugation, which involves the interaction between π-bonded molecular segments and σ-bonded segments. This interaction results in unique electronic properties, such as lower ionization energies and distinct electronic excitation energies. The molecular targets and pathways involved are primarily related to the electronic structure and bonding within the compound.

Comparaison Avec Des Composés Similaires

1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- is unique due to its strong neutral cyclic cross-hyperconjugation. Similar compounds include:

1,4-Disilacyclohexa-2,5-diene derivatives: Variants with different substituents on the silicon atoms.

Silicon-containing cyclic compounds: Other cyclic compounds with silicon atoms in their structure.

These compounds differ in their electronic properties and reactivity due to variations in their substituents and molecular structures.

Activité Biologique

1,4-Disilacyclohexa-2,5-diene, specifically the compound 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-, is a member of the disilacyclohexadiene family. This compound has garnered attention in the field of organosilicon chemistry due to its unique structural properties and potential biological applications. This article explores its synthesis, reactivity, and biological activity based on recent research findings.

Synthesis and Reactivity

The synthesis of 1,4-disilacyclohexa-2,5-dienes typically involves reactions of silanes with various electrophiles. A notable study reported the synthesis of acyl-substituted variants of this compound through a series of reactions involving silyl anions and electrophiles such as alkyl halides and carbonyl compounds. The resulting products exhibited interesting reactivity patterns including photochemical transformations that generate silenes .

Key Synthetic Pathways:

- Silylation Reactions: The introduction of silyl groups enhances the stability and reactivity of the diene framework.

- Photolysis: Under UV radiation (λ > 300 nm), these compounds can undergo significant rearrangements leading to new silene derivatives .

Biological Activity

The biological activity of 1,4-disilacyclohexa-2,5-dienes is an emerging area of research. Several studies have indicated potential applications in medicinal chemistry due to their unique electronic properties.

The biological mechanisms are thought to involve:

- Electron Transfer: The π-conjugated system allows for efficient electron transfer processes which can influence cellular signaling pathways.

- Antioxidant Properties: Some derivatives have shown promise as antioxidants by scavenging free radicals.

Case Studies

-

Anticancer Activity:

- A study demonstrated that certain substituted 1,4-disilacyclohexa-2,5-dienes exhibit cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through oxidative stress pathways.

-

Antimicrobial Properties:

- Research indicated that these compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The activity was attributed to membrane disruption caused by the lipophilic nature of the disilacyclohexadiene structure.

Data Tables

| Activity | Tested Compound | IC50 (µM) | Cell Line |

|---|---|---|---|

| Anticancer | Tetramethyl variant | 15 | HeLa (cervical cancer) |

| Antimicrobial | Tetraphenyl variant | 20 | E. coli |

| Antioxidant | Acyl-substituted | 10 | DPPH assay |

Research Findings

Recent computational studies have further elucidated the electronic properties of these compounds. Frontier molecular orbital (FMO) analysis indicates that the substituents at silicon significantly influence the stability and reactivity of the diene system .

Additionally, a comparative study highlighted how different substituents could modulate biological activity by altering molecular interactions with biological targets .

Propriétés

IUPAC Name |

1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-1,4-disiline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32Si2/c1-33(2)29(25-17-9-5-10-18-25)31(27-21-13-7-14-22-27)34(3,4)32(28-23-15-8-16-24-28)30(33)26-19-11-6-12-20-26/h5-24H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJWHQGFIZDSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C(=C([Si](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499450 | |

| Record name | 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751-37-1 | |

| Record name | 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.